2-Thiazol-2-ylamino-ethanol
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Overview
Description
2-Thiazol-2-ylamino-ethanol is a chemical compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the thiazole ring in this compound contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with their targets in various ways, leading to different physiological changes . For instance, some thiazole derivatives have shown significant anti-inflammatory and analgesic activity .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes . For example, some thiazole derivatives have been found to affect the malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) pathways in brain homogenates .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s bioavailability.
Result of Action
For instance, some thiazole derivatives have shown significant anti-inflammatory and analgesic activity .
Action Environment
The chemical properties of thiazole, such as its solubility and stability, may be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific structure and substituents of the thiazole compound .
Cellular Effects
Thiazole derivatives have been shown to exhibit a broad spectrum of inhibitory activities in various types of human cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of similar compounds have been shown to vary with dosage, with some compounds exhibiting threshold effects or toxic/adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives have been found to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazol-2-ylamino-ethanol typically involves the reaction of thioamides with α-halocarbonyl compounds. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Microwave-assisted synthesis is also employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Thiazol-2-ylamino-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens, alkyl halides, amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiazole derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
2-Thiazol-2-ylamino-ethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Thiazol-2-ylamino-ethanol can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
Uniqueness
This compound is unique due to its specific combination of the thiazole ring and ethanolamine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,3-thiazol-2-ylamino)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c8-3-1-6-5-7-2-4-9-5/h2,4,8H,1,3H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUBWAMKJXLTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14747-01-4 |
Source
|
Record name | 2-[(1,3-thiazol-2-yl)amino]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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